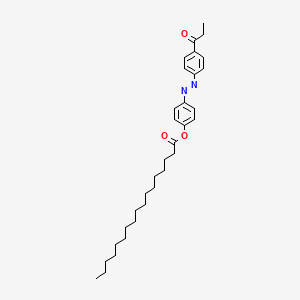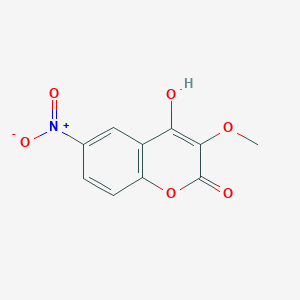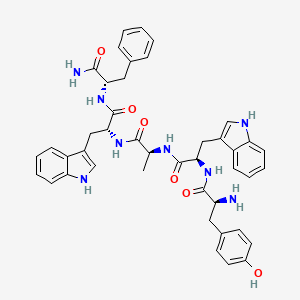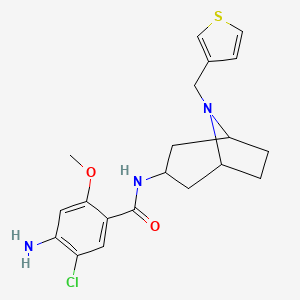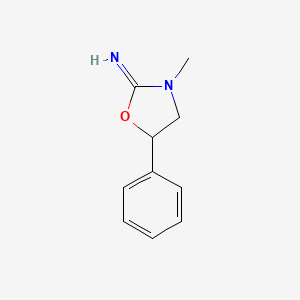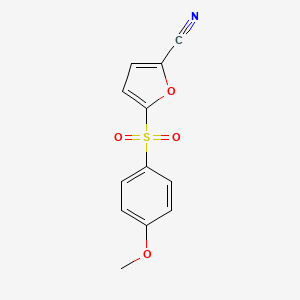
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with two methyl groups and a thienyl group, along with an ethanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate typically involves the reaction of 1,3-dimethylpyrrolidine with 2-thiophenecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Thiophene: A five-membered aromatic heterocycle with sulfur.
Uniqueness
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate is unique due to its combination of a pyrrolidine ring with a thienyl group and an ethanedioate moiety. This structural arrangement imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
73604-67-8 |
|---|---|
Formule moléculaire |
C12H17NO4S |
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
1,3-dimethyl-3-thiophen-2-ylpyrrolidine;oxalic acid |
InChI |
InChI=1S/C10H15NS.C2H2O4/c1-10(5-6-11(2)8-10)9-4-3-7-12-9;3-1(4)2(5)6/h3-4,7H,5-6,8H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
LGMWFCFXPHXHBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(C1)C)C2=CC=CS2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


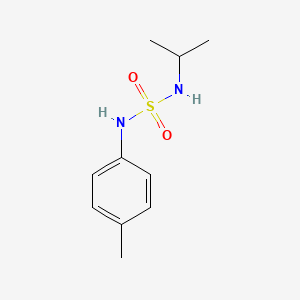
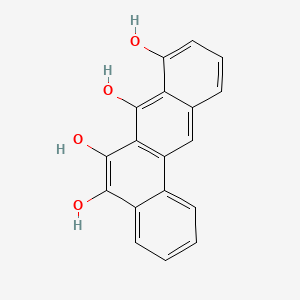


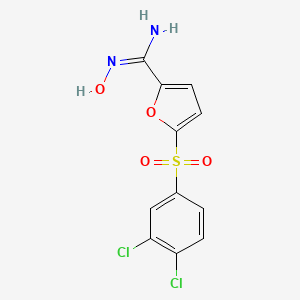

![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)

